A labelled metabolite of Vitamin D2.
25-Hydroxy VD2-D6
CAS No.: 1262843-46-8
Cat. No.: VC0196731
Molecular Formula: C28H44O2
Molecular Weight: 418.7 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 1262843-46-8 |
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Molecular Formula | C28H44O2 |
Molecular Weight | 418.7 g/mol |
IUPAC Name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
Standard InChI | InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4D3,5D3 |
Standard InChI Key | KJKIIUAXZGLUND-SGQRFKNGSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O |
SMILES | CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES | CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Chemical Structure and Properties
25-Hydroxy VD2-D6 is characterized by its specific molecular structure featuring six deuterium atoms, typically positioned at the 26 and 27 carbon positions (26,26,26,27,27,27-d6) . The compound maintains the core structure of 25-hydroxy vitamin D2 while incorporating these stable isotope labels.
Basic Chemical Information
The chemical properties of 25-Hydroxy VD2-D6 are summarized in the following table:
Structural Characteristics
The compound features the characteristic secosteroid structure of vitamin D metabolites with four rings, a hydroxyl group at carbon 25, and six deuterium atoms incorporated at specific positions. Its IUPAC name is (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol . This structure allows it to closely mimic the chemical behavior of non-deuterated 25-hydroxy vitamin D2 while providing a distinct mass signature in analytical instruments.
Applications in Research
25-Hydroxy VD2-D6 serves critical functions in analytical chemistry and vitamin D research, particularly as an internal standard for quantitative analysis.
Use as an Internal Standard
The primary application of 25-Hydroxy VD2-D6 is as an internal standard for the quantification of 25-hydroxy vitamin D2 by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . When better precision is required for quantitative analysis, the deuterated standard can be quantitated against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios . This approach compensates for variations in sample preparation, injection, and instrument response, leading to more accurate and reliable results.
Vitamin D Status Assessment
As 25-hydroxy vitamin D2 is used as a marker of vitamin D status, the deuterated form plays an important role in developing and validating analytical methods for vitamin D status assessment . The compound enables researchers to accurately measure vitamin D metabolites in blood and other biological samples, contributing to our understanding of vitamin D metabolism and its role in health and disease.
These storage recommendations are designed to minimize degradation and maintain the compound's chemical integrity over time. The stability of 25-Hydroxy VD2-D6 is reported to be ≥2 years under proper storage conditions .
Metabolic and Pharmacological Relevance
Understanding the metabolic pathway of vitamin D2 provides context for the significance of 25-Hydroxy VD2-D6 in research.
Vitamin D2 Metabolism
25-hydroxy Vitamin D2 is formed from vitamin D2 through the action of cytochrome P450 (CYP) isoforms CYP2R1 and CYP27A1, which have 25-hydroxylase activity . After formation, it binds to vitamin D binding protein (DBP) and albumin in the liver before being secreted into the bloodstream . The compound is then transported to the kidney, where it is preferentially 24-hydroxylated by CYP24A1 to produce 24,25-dihydroxy vitamin D2, or it can be hydroxylated by CYP27B1 to produce 1,25-dihydroxy vitamin D2 .
Research Applications
The deuterated form, 25-Hydroxy VD2-D6, allows researchers to track and quantify these metabolic processes with greater precision. This capability is particularly valuable in research related to:
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Vitamin D metabolism and kinetics
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Development of analytical methods for clinical diagnostics
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Pharmaceutical research on vitamin D analogs
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Nutritional studies on vitamin D supplementation
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Clinical investigations on vitamin D status and health outcomes
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